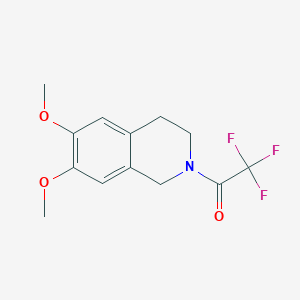
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one, also known as BCPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPI is a cyclic ketone that contains a piperidine ring and a benzoyl group. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to bind to the μ-opioid receptor, a receptor that is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to reduce inflammation and pain in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has some limitations, including its low water solubility and potential toxicity. Therefore, caution should be taken when handling 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in the lab.
Direcciones Futuras
There are several future directions for the research on 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one. One direction is to further investigate the mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one and its potential targets. Another direction is to develop new derivatives of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one with improved pharmacological properties. Additionally, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be used as a building block in the synthesis of novel bioactive molecules. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
In conclusion, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
Métodos De Síntesis
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be synthesized through various methods, including the reaction of 2-chloro-1,3-butadiene with benzoyl chloride and piperidine in the presence of a base, or the reaction of 2-chloro-1,3-butadiene with benzoyl isocyanate and piperidine. The yield of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been used as a building block in the synthesis of various bioactive molecules, including natural products and pharmaceuticals.
Propiedades
Nombre del producto |
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
2-benzoyl-4-chloro-3-piperidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-14(18-9-5-2-6-10-18)12(16(13)20)15(19)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
Clave InChI |
RUJLUCBGZRPUKW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)





![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)





![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)